

# **Evofosfamide Phase III Trials: A Comparative Analysis of Clinical Failures**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Evofosfamide |           |
| Cat. No.:            | B1684547     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Evofosfamide** (formerly TH-302), a hypoxia-activated prodrug, was a promising therapeutic agent designed to target the low-oxygen environments characteristic of solid tumors. Despite encouraging preclinical data and early-phase clinical results, two pivotal Phase III trials—MAESTRO in pancreatic cancer and TH-CR-406/SARC021 in soft-tissue sarcoma—failed to meet their primary endpoints, leading to the discontinuation of its development for these indications. This guide provides a detailed comparative analysis of these trial failures, presenting quantitative data, experimental protocols, and visualizing key pathways to offer insights for future drug development endeavors.

## **Executive Summary**

Two large, randomized, multicenter Phase III clinical trials investigating the efficacy and safety of **evofosfamide** in combination with standard-of-care chemotherapy failed to demonstrate a statistically significant improvement in overall survival (OS), the primary endpoint in both studies. The MAESTRO trial evaluated **evofosfamide** with gemcitabine in pancreatic ductal adenocarcinoma, while the TH-CR-406/SARC021 trial assessed its combination with doxorubicin in advanced soft-tissue sarcoma. While some secondary endpoints showed modest improvements, these were not sufficient to outweigh the lack of survival benefit and, in some cases, increased toxicity. This analysis delves into the specifics of these trials to provide a comprehensive overview of their outcomes.



## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the MAESTRO and TH-CR-406/SARC021 trials.

Table 1: Efficacy Outcomes of the MAESTRO Trial (Pancreatic Cancer)[1][2][3]

| Endpoint                                     | Evofosfamide<br>+ Gemcitabine<br>(n=346) | Placebo +<br>Gemcitabine<br>(n=347) | Hazard Ratio<br>(95% CI)          | p-value |
|----------------------------------------------|------------------------------------------|-------------------------------------|-----------------------------------|---------|
| Median Overall<br>Survival (OS)              | 8.7 months                               | 7.6 months                          | 0.84 (0.71 - 1.01)                | 0.059   |
| Median<br>Progression-Free<br>Survival (PFS) | 5.5 months                               | 3.7 months                          | 0.77 (0.65 - 0.92)                | 0.004   |
| Best Objective<br>Response Rate<br>(ORR)     | 20%                                      | 16%                                 | Odds Ratio: 1.32<br>(0.88 - 1.97) | 0.17    |
| Confirmed Objective Response Rate (ORR)      | 15%                                      | 9%                                  | Odds Ratio: 1.90<br>(1.16 - 3.12) | 0.009   |

Table 2: Efficacy Outcomes of the TH-CR-406/SARC021 Trial (Soft-Tissue Sarcoma)



| Endpoint                                     | Evofosfamide<br>+ Doxorubicin<br>(n=317) | Doxorubicin<br>Alone (n=323) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|------------------------------------------|------------------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 18.4 months                              | 19.0 months                  | 1.06 (0.88 - 1.29)       | 0.527   |
| Median<br>Progression-Free<br>Survival (PFS) | 6.3 months                               | 6.0 months                   | 0.85 (0.70 - 1.03)       | 0.099   |
| Objective<br>Response Rate<br>(ORR)          | 28%                                      | 18%                          | -                        | 0.0026  |

Table 3: Common Grade ≥3 Adverse Events in the MAESTRO Trial

| Adverse Event      | Evofosfamide +<br>Gemcitabine | Placebo + Gemcitabine |
|--------------------|-------------------------------|-----------------------|
| Neutropenia        | More Frequent                 | Less Frequent         |
| Thrombocytopenia   | More Frequent                 | Less Frequent         |
| Anemia             | More Frequent                 | Less Frequent         |
| Nausea             | Similar                       | Similar               |
| Decreased Appetite | Similar                       | Similar               |
| Vomiting           | Similar                       | Similar               |

Table 4: Common Grade ≥3 Adverse Events in the TH-CR-406/SARC021 Trial (%)



| Adverse Event            | Evofosfamide +<br>Doxorubicin (n=313) | Doxorubicin Alone (n=308) |
|--------------------------|---------------------------------------|---------------------------|
| Anemia                   | 48%                                   | 21%                       |
| Neutropenia              | 15%                                   | 30%                       |
| Febrile Neutropenia      | 18%                                   | 11%                       |
| Thrombocytopenia         | 14%                                   | 1%                        |
| Stomatitis               | 8%                                    | 2%                        |
| Serious Adverse Events   | 46%                                   | 32%                       |
| Treatment-Related Deaths | 2%                                    | <1%                       |

# **Experimental Protocols MAESTRO Trial (NCT01746979)**

- Study Design: An international, randomized, double-blind, placebo-controlled Phase III trial.
- Patient Population: 693 patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma. Key eligibility criteria included an ECOG performance status of 0 or 1.
- Treatment Arms:
  - Experimental Arm: Evofosfamide (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1,000 mg/m²) administered intravenously on the same days.
  - Control Arm: Placebo in combination with gemcitabine (1,000 mg/m²) administered on the same schedule.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).



• Statistical Plan: The study was designed to have 90% power to detect a hazard ratio of 0.75 for OS with a two-sided alpha of 0.05.

## TH-CR-406/SARC021 Trial (NCT01440088)

- Study Design: An international, multicenter, open-label, randomized Phase III trial.
- Patient Population: 640 patients with locally advanced, unresectable, or metastatic softtissue sarcoma who had not received prior chemotherapy. Eligible patients were aged 15 years or older with an ECOG performance status of 0-1.
- Treatment Arms:
  - Experimental Arm: Evofosfamide (300 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, in combination with doxorubicin (75 mg/m²) administered on day 1 of each cycle for up to six cycles. Patients with stable or responsive disease could continue with evofosfamide monotherapy.
  - Control Arm: Doxorubicin (75 mg/m²) administered on day 1 of a 21-day cycle for up to six cycles.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), response rate, safety, and pharmacokinetics.
- Randomization: Patients were randomized 1:1 and stratified by the extent of disease, doxorubicin administration method, and prior systemic therapy.

# Signaling Pathways and Experimental Workflow Evofosfamide Mechanism of Action

**Evofosfamide** is a prodrug that is selectively activated in hypoxic conditions. The following diagram illustrates its mechanism of action.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Evofosfamide Phase III Trials: A Comparative Analysis
  of Clinical Failures]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684547#analysis-of-evofosfamide-phase-iii-trial-failures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com